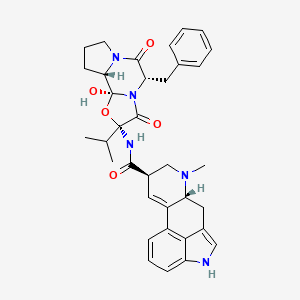

Ergocristine

Description

Properties

IUPAC Name |

N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFIYUQVAZFDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-08-0 | |

| Record name | Ergocristine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Ergocristine's Mechanism of Action on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergocristine, a naturally occurring ergot alkaloid, and its derivatives exhibit a complex pharmacological profile, notably interacting with various neurotransmitter systems, including the dopaminergic system. This technical guide provides an in-depth exploration of the mechanism of action of this compound and its closely related compound, dihydrothis compound (B93913), on dopamine (B1211576) receptors. It details their binding affinities, functional activities, and the intricate signaling pathways they modulate. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for assessing ligand-receptor interactions, and employs visualizations to elucidate complex biological processes, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological functions within the central nervous system, including motor control, cognition, and endocrine modulation. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D1-like receptors are typically coupled to Gαs/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[1][2][3] Conversely, the D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[1][4][5]

Ergot alkaloids, such as this compound, possess a structural similarity to endogenous monoamine neurotransmitters, enabling them to interact with their respective receptors.[6] The interaction of this compound and its derivatives with dopamine receptors can elicit a range of effects, from agonism to antagonism, depending on the specific receptor subtype and the cellular context. Understanding these interactions is crucial for the development of novel therapeutics targeting dopaminergic pathways.

Quantitative Data on Receptor Interactions

The interaction of this compound and other ergot alkaloids with dopamine receptors has been quantified through various binding and functional assays. The following tables summarize the available quantitative data, primarily presenting inhibition constants (Ki) from competitive binding assays and half-maximal effective concentrations (EC50) from functional assays. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Assay Type | Value | Species | Source |

| This compound | D2-like | Dopamine Release | ~30 µM (EC50) | Rat | [7] |

| Dihydrothis compound | D1 & D2 | Functional Assay | Antagonist | Rat | [8] |

| Ergovaline | D2 | Binding Assay | 6.9 ± 2.6 nM (Ki) | Rat | [9] |

| Ergovaline | D2 | Functional (cAMP) | 8 ± 2 nM (EC50) | Rat | [9] |

| Ergotamine | D2 | Functional (cAMP) | 2 ± 1 nM (EC50) | Rat | [9] |

| α-Ergocryptine | D2 | Functional (cAMP) | 28 ± 2 nM (EC50) | Rat | [9] |

| Dopamine | D2 | Binding Assay | 370 ± 160 nM (Ki) | Rat | [9] |

| Dopamine | D2 | Functional (cAMP) | 8 ± 1 nM (EC50) | Rat | [9] |

Signaling Pathways

The functional consequences of this compound's interaction with dopamine receptors are dictated by the specific signaling cascades initiated by these receptors.

D1-Like Receptor Signaling

D1-like receptors (D1 and D5) are coupled to the Gαs or Gαolf subunit of G proteins.[1][2] Agonist binding to these receptors leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[10] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to a sustained state of phosphorylation of various proteins involved in neuronal excitability and gene expression.[2]

D2-Like Receptor Signaling

D2-like receptors (D2, D3, and D4) are coupled to Gαi or Gαo proteins.[4][5] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[5] This leads to a decrease in the phosphorylation of DARPP-32, thereby disinhibiting PP1.

Furthermore, the activation of D2-like receptors leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The liberated Gβγ subunits can directly modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[5] Dihydrothis compound has been shown to act as an antagonist at D2 receptors, thus blocking these signaling events.[8]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype.[11][12]

4.1.1. Materials

-

Membrane Preparation: Crude membrane preparations from cells stably expressing the dopamine receptor of interest or from tissue homogenates (e.g., rat striatum).[11]

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]Spiperone for D2 receptors).

-

Unlabeled Ligand: For determination of non-specific binding (e.g., haloperidol).

-

Test Compound: this compound or its derivatives.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, filtration apparatus, and a scintillation counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[12]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, thereby determining its functional activity as an agonist, antagonist, or inverse agonist at D1-like or D2-like receptors.[13][14]

4.2.1. Materials

-

Cell Line: A cell line stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells).[13]

-

Culture Medium.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES and a phosphodiesterase inhibitor (e.g., IBMX).[14]

-

Agonist: A known agonist for the receptor (e.g., dopamine).

-

Test Compound: this compound or its derivatives.

-

cAMP Detection Kit: (e.g., TR-FRET, HTRF, or ELISA-based).

-

96- or 384-well plates and a suitable plate reader.

4.2.2. Procedure (Antagonist Mode for D2 Receptor)

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.[14]

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with the assay buffer containing a phosphodiesterase inhibitor.

-

Compound Addition: Add the test compound (potential antagonist) at various concentrations to the wells.

-

Agonist Stimulation: Add a known agonist (e.g., forskolin (B1673556) to stimulate adenylyl cyclase, followed by a D2 agonist to inhibit it) at a concentration that elicits a submaximal response (e.g., EC80).[14]

-

Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value for antagonism.

Conclusion

This compound and its derivatives demonstrate a multifaceted interaction with dopamine receptors. While dihydrothis compound exhibits clear antagonist properties at both D1 and D2 receptors, the pharmacological profile of this compound is more complex, potentially involving both direct receptor modulation and effects on neurotransmitter release. The intricate signaling pathways downstream of D1-like and D2-like receptors provide a framework for understanding the diverse physiological effects of these compounds. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and characterization of novel compounds targeting the dopaminergic system, which is essential for the advancement of neuropharmacology and the development of more effective therapeutics. Further research is warranted to fully elucidate the precise binding affinities and functional activities of this compound at all dopamine receptor subtypes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Ergocristine Biosynthesis Pathway in Claviceps purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of ergocristine, a prominent ergot alkaloid produced by the fungus Claviceps purpurea. This document details the genetic and enzymatic machinery, quantitative production data, key experimental protocols, and the regulatory networks governing its synthesis.

Introduction to this compound and the Ergot Alkaloid Gene Cluster

This compound is a member of the ergopeptine class of ergot alkaloids, complex molecules characterized by a lysergic acid moiety linked to a cyclic tripeptide side chain. These compounds are of significant interest due to their diverse pharmacological activities, which stem from their structural similarity to neurotransmitters, allowing them to interact with adrenergic, dopaminergic, and serotonergic receptors.

The biosynthesis of this compound and other ergot alkaloids is orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) cluster. In Claviceps purpurea, this cluster contains genes encoding the enzymes responsible for the entire pathway, from the initial condensation of primary metabolites to the final complex ergopeptines. The co-regulation of these genes ensures the efficient production of these secondary metabolites. A key feature of this cluster is the presence of nonribosomal peptide synthetase (NRPS) genes, which are central to the synthesis of the peptide portion of ergopeptines like this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two major stages: the formation of the ergoline (B1233604) ring structure of lysergic acid and the subsequent nonribosomal peptide synthesis to form the final ergopeptine.

Formation of D-Lysergic Acid

The pathway to D-lysergic acid begins with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (B85504) pathway. This initial step is catalyzed by dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene. A series of subsequent enzymatic reactions, including methylation, oxidation, and cyclization, leads to the formation of the tetracyclic ergoline ring system. Key intermediates in this part of the pathway include chanoclavine-I, agroclavine, and elymoclavine (B1202758). The conversion of elymoclavine to paspalic acid, which then isomerizes to D-lysergic acid, is a critical step catalyzed by the cytochrome P450 monooxygenase encoded by the cloA gene[1].

Nonribosomal Peptide Synthesis of this compound

The final stage in this compound biosynthesis involves the attachment of a specific tripeptide chain to D-lysergic acid. This process is carried out by a multi-enzyme complex of nonribosomal peptide synthetases (NRPSs). The key players are lysergyl peptide synthetases (LPS), which are large, modular enzymes.

-

LpsB (LPS2): This is a monomodular NRPS responsible for the activation of D-lysergic acid.

-

LpsA (LPS1): This is a trimodular NRPS that activates and incorporates the three amino acids of the peptide side chain. In the case of this compound, these amino acids are L-valine, L-phenylalanine, and L-proline.

The specificity of the final ergopeptine product is determined by the adenylation (A) domains within the LpsA modules, which are responsible for recognizing and activating specific amino acids. Variations in the lpsA genes among different C. purpurea strains lead to the production of different ergopeptines. For instance, the lpsA1 gene is implicated in the formation of phenylalanine-containing ergopeptines such as ergotamine and this compound[2][3]. The assembled lysergyl-tripeptide is then released from the NRPS complex and undergoes a final cyclization and oxidation, a step involving the mono-oxygenase EasH, to form the characteristic bicyclic lactam structure of this compound[2].

Caption: Simplified overview of the this compound biosynthesis pathway in Claviceps purpurea.

Quantitative Data on Ergot Alkaloid Production

The production of this compound and other ergot alkaloids can vary significantly depending on the C. purpurea strain, culture conditions, and the host plant in parasitic growth. The following tables summarize available quantitative data.

| Parameter | Host/Strain | Value | Reference |

| Total Alkaloid Content | Alopecurus myosuroides | 0.69% of sclerotia dry weight | [4] |

| Sclerotia from rye | 818 - 1635 mg/kg DM | [5] | |

| Specific Ergopeptine Production | C. purpurea from Dactylis glomerata | 0.4% ergotamine of sclerotia dry weight | [4] |

| Engineered A. nidulans expressing C. purpurea LPSAs | 1.46 mg/L α-ergocryptine | [6][7] | |

| Engineered A. nidulans expressing C. purpurea LPSAs | 1.09 mg/L ergotamine | [6][7] | |

| This compound in Sclerotia | Isolated from rye grains | 44.7 mg/kg (45.6% of total alkaloids) | [8][9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Analysis of Ergot Alkaloids by HPLC-MS/MS

Objective: To separate, identify, and quantify this compound and other ergot alkaloids in fungal cultures or infected plant material.

Methodology:

-

Sample Preparation:

-

Lyophilize and grind fungal mycelium or sclerotia to a fine powder.

-

Extract the alkaloids using an appropriate solvent system, such as ammoniacal ethanol (B145695) or an alkaline chloroform (B151607) solution.

-

Clean up the extract using solid-phase extraction (SPE) with a silica-based or molecularly imprinted polymer sorbent to remove interfering compounds[10].

-

-

Chromatographic Separation:

-

Employ a reverse-phase HPLC column (e.g., C18 or C6-Phenyl).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic solvent (e.g., acetonitrile)[8].

-

Set the column temperature to maintain consistent retention times.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.

-

Monitor specific precursor-to-product ion transitions for each target alkaloid.

-

Typical HPLC Gradient for Ergot Alkaloid Separation:

| Time (min) | % Acetonitrile (Solvent B) | % Ammonium Carbonate Buffer (Solvent A) |

| 0 - 4 | 40 | 60 |

| 5 - 7 | 45 | 55 |

| 10 - 20 | 50 | 50 |

| 25 - 37 | 80 | 20 |

| 40 - 60 | 40 | 60 |

Gene Knockout using CRISPR/Cas9

Objective: To elucidate the function of specific genes in the this compound biosynthesis pathway by creating targeted gene deletions.

Methodology:

-

Design of guide RNA (gRNA):

-

Identify a unique 20-nucleotide target sequence within the gene of interest, followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG).

-

Synthesize the corresponding gRNA.

-

-

Preparation of Ribonucleoprotein (RNP) Complexes:

-

In vitro, assemble the gRNA with purified Cas9 nuclease to form RNP complexes.

-

-

Protoplast Transformation:

-

Prepare protoplasts from young C. purpurea mycelium using lytic enzymes.

-

Co-transform the protoplasts with the Cas9/gRNA RNP complexes and a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

-

Selection and Verification of Mutants:

-

Select for transformants on a regeneration medium containing the appropriate selective agent.

-

Verify the gene knockout in the selected transformants by diagnostic PCR and sequencing.

-

Analyze the mutant strains for the absence of the target gene product and the corresponding change in the ergot alkaloid profile.

-

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Claviceps purpurea.

Lysergyl Peptide Synthetase (LPS) Enzyme Assay

Objective: To measure the activity of LPS enzymes and determine their substrate specificity.

Methodology:

-

Enzyme Preparation:

-

Prepare a cell-free extract from a C. purpurea strain grown under alkaloid-producing conditions.

-

Partially purify the LPS enzymes by methods such as ammonium sulfate (B86663) precipitation and chromatography.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing the enzyme preparation, ATP, MgCl₂, D-lysergic acid, and the radiolabeled amino acid(s) of interest (e.g., [¹⁴C]-L-phenylalanine).

-

-

Reaction and Product Detection:

-

Incubate the reaction mixture at an optimal temperature (e.g., 27 °C).

-

Stop the reaction and extract the formed lysergyl peptides.

-

Analyze the products by thin-layer chromatography (TLC) or HPLC and quantify the radioactivity incorporated into the product.

-

Kinetic Parameters:

The Km value for D-lysergic acid for the LPS complex has been reported to be approximately 1.4 µM, which is significantly lower than the Km values for the amino acid substrates, suggesting that the availability of D-lysergic acid can be a limiting factor in ergopeptine synthesis in vivo[11].

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated in response to environmental cues, particularly nutrient availability.

Phosphate (B84403) Repression:

One of the most well-characterized regulatory mechanisms is the repression of the EAS gene cluster by high concentrations of inorganic phosphate[12][13]. This is a common regulatory theme for secondary metabolism in fungi, where pathways are often induced under nutrient-limiting conditions after the primary growth phase.

Tryptophan Induction:

Conversely, the presence of L-tryptophan, a primary precursor, can induce the expression of the EAS genes and overcome the repressive effect of high phosphate levels[13]. This suggests a feed-forward regulatory loop where the availability of the initial building block signals the cell to activate the downstream pathway.

Caption: Key regulatory inputs for this compound biosynthesis in Claviceps purpurea.

Conclusion

The biosynthesis of this compound in Claviceps purpurea is a complex, multi-step process involving a dedicated gene cluster and a sophisticated enzymatic machinery, particularly the nonribosomal peptide synthetases. Understanding this pathway at a molecular level is crucial for the targeted development of strains with improved yields of specific ergot alkaloids for pharmaceutical applications. The experimental protocols and regulatory insights provided in this guide offer a foundation for further research and development in this field. The ability to manipulate this pathway through genetic engineering, guided by a thorough understanding of its components and regulation, holds significant promise for the production of valuable bioactive compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. literatur.thuenen.de [literatur.thuenen.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Application of Liquid Chromatography/Ion Trap Mass Spectrometry Technique to Determine Ergot Alkaloids in Grain Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. D-Lysergyl peptide synthetase from the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The ergot alkaloid gene cluster in Claviceps purpurea: extension of the cluster sequence and intra species evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiological Studies on Ergot: Further Studies on the Induction of Alkaloid Synthesis by Tryptophan and Its Inhibition by Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Ergocristine and Its Epimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine, a prominent member of the ergot alkaloid family, is a naturally occurring mycotoxin produced by fungi of the Claviceps genus. Structurally, it is an ergopeptine, characterized by a tetracyclic ergoline (B1233604) ring linked to a tripeptide moiety. This complex structure confers a wide range of pharmacological activities, primarily through interactions with various neurotransmitter receptors. This compound exists as two primary epimers, this compound (the R-epimer) and ergocristinine (B1242015) (the S-epimer), which can interconvert under certain conditions. While the R-epimer has historically been considered the more biologically active form, recent research has indicated that the S-epimer also possesses significant pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its epimers, with a focus on their receptor interactions, functional effects, and the experimental methodologies used for their characterization.

Receptor Binding Affinity

The pharmacological effects of this compound and its epimers are primarily mediated through their binding to a variety of G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors. The binding affinity of these compounds for different receptor subtypes determines their potency and pharmacological profile.

Adrenergic Receptors

This compound exhibits a complex interaction with adrenergic receptors, acting as both an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors[1]. This dual activity contributes to its complex effects on blood pressure and vascular tone.

Serotonin (B10506) Receptors

Both this compound and its epimer, ergocristinine, have been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A subtype[2]. This interaction is believed to be a key contributor to their potent vasoconstrictive properties.

Dopamine (B1211576) Receptors

This compound is also known to interact with dopamine receptors. It has been shown to stimulate the release of dopamine from rat striatal synaptosomes, suggesting an agonist or partial agonist activity at certain dopamine receptor subtypes[3].

Table 1: Receptor Binding Affinities of this compound and Ergocristinine (In Silico Data)

| Compound | Receptor | Method | Binding Energy (kcal/mol) |

| This compound | 5-HT2A | Molecular Docking (AutoDock Vina) | -10.2[2] |

| Ergocristinine | 5-HT2A | Molecular Docking (AutoDock Vina) | -9.7[2] |

| This compound | α2A-Adrenergic | Molecular Docking (AutoDock Vina) | -10.3[2] |

| Ergocristinine | α2A-Adrenergic | Molecular Docking (AutoDock Vina) | -8.7[2] |

Functional Activity

The functional consequences of receptor binding determine whether a compound acts as an agonist, antagonist, or partial agonist. The functional activity of this compound and its epimers has been investigated in various in vitro and in vivo models.

Vasoconstriction

A primary and well-documented effect of this compound and its epimers is potent and sustained vasoconstriction[4][5]. This effect is mediated through their agonist activity at 5-HT2A and α-adrenergic receptors on vascular smooth muscle cells.

Dopaminergic Modulation

This compound has been demonstrated to modulate dopaminergic neurotransmission. In vitro studies have shown that it can stimulate the release of dopamine with an EC50 of approximately 30 µM[3].

Table 2: Functional Activity Data for this compound

| Parameter | Value | Assay | Receptor/System | Reference |

| pA2 | 7.85 | Rat Isolated Vas Deferens | α1-Adrenoceptor | [1][6] |

| EC50 | ~30 µM | [3H]dopamine release from rat striatal synaptosomes | Dopaminergic nerve endings | [3] |

Experimental Protocols

The characterization of the pharmacological properties of this compound and its epimers relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Generalized Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand (a radioactive molecule that binds to the target receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand that saturates the receptors).

-

Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Diagram 1: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Vasoconstriction Assay

Objective: To measure the contractile response of isolated blood vessels to a test compound.

Generalized Protocol:

-

Tissue Preparation:

-

Isolate a segment of a blood vessel (e.g., aorta, mesenteric artery) from a laboratory animal.

-

Cut the vessel into rings of a specific width.

-

-

Organ Bath Setup:

-

Mount the arterial rings in an organ bath containing a physiological salt solution (PSS) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Connect one end of the ring to a fixed support and the other to a force transducer to measure isometric tension.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a basal tension for a set period.

-

Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).

-

-

Concentration-Response Curve:

-

After a washout period, cumulatively add increasing concentrations of the test compound (e.g., this compound) to the organ bath.

-

Record the change in tension after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximal response to KCl) against the log concentration of the test compound.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting sigmoidal curve.

-

Diagram 2: Vasoconstriction Assay Workflow

Caption: Workflow for an in vitro vasoconstriction assay.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involved in this compound-induced vasoconstriction is the Gq/11 pathway, which is activated by both 5-HT2A and α1-adrenergic receptors.

Diagram 3: this compound-Induced Vasoconstriction Signaling Pathway

Caption: Gq/11 signaling pathway in vasoconstriction.

Conclusion

This compound and its epimers are pharmacologically complex molecules with significant effects on the cardiovascular and central nervous systems. Their interactions with adrenergic, serotonergic, and dopaminergic receptors lead to a range of functional outcomes, most notably potent vasoconstriction. A thorough understanding of their receptor binding affinities, functional activities, and the underlying signaling pathways is crucial for both assessing their toxicological risk and exploring their potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation of these fascinating and potent compounds. Further research is warranted to fully elucidate the quantitative pharmacological differences between this compound and its various epimers and to explore their downstream signaling effects in greater detail.

References

- 1. This compound | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Agonist/antagonist activity of this compound at alpha-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergocristine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine is a naturally occurring ergot alkaloid belonging to the ergopeptine class, characterized by a tetracyclic ergoline (B1233604) ring system linked to a tripeptide moiety.[1][2] Like other ergot alkaloids, this compound exhibits a complex pharmacological profile due to its structural similarity to endogenous neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. This allows it to interact with a variety of G-protein coupled receptors (GPCRs), often with high affinity, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype and tissue context.[3][4][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates.

Core Structure and Chemical Features

The this compound molecule consists of two main parts: the rigid ergoline core and a more flexible peptide side chain. The ergoline ring is considered the primary pharmacophore responsible for binding to monoamine receptors.[1] Modifications to both the ergoline nucleus and the peptide portion can significantly alter the compound's affinity and efficacy for its various targets. A key stereochemical feature is the configuration at the C8 position, with the natural, biologically active form being the (8R)-epimer, this compound. Its (8S)-epimer is named ergocristinine (B1242015).[1]

Receptor Binding Affinity and Structure-Activity Relationships

This compound and its analogs interact with a broad range of dopamine, serotonin, and adrenergic receptors. The following tables summarize the available quantitative binding data (Ki or IC50 values) for this compound and related compounds.

Dopamine Receptor Subtypes

Ergot alkaloids, including this compound, are known to have significant affinity for D2-like dopamine receptors (D2, D3, and D4), where they often act as agonists or partial agonists.[6][7][8]

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference(s) |

| This compound | No data | No data | No data | No data | No data | |

| Dihydroergocryptine | No data | Potent | Potent | No data | No data | [6] |

| Bromocriptine | Moderate | High | High | No data | No data | [6][9] |

| Lisuride | Moderate | High | High | No data | No data | [6][7][9] |

Data for this compound at specific dopamine receptor subtypes is limited in the public domain. The table includes related ergot derivatives to provide context for the class.

Structure-Activity Relationship Insights for Dopamine Receptors:

-

The peptide moiety in ergopeptines like this compound plays a crucial role in D2 receptor affinity.[8]

-

Hydrogenation of the 9,10-double bond in the ergoline ring (e.g., dihydroergocryptine) does not drastically alter D2/D3 receptor binding.[6]

-

Isomerization at the C8 position can influence binding affinity.[6]

Serotonin Receptor Subtypes

This compound and its analogs display high affinity for several serotonin receptor subtypes, particularly within the 5-HT1, 5-HT2, and 5-HT7 families. Their activity at 5-HT2A receptors is believed to contribute to their vasoconstrictive effects.[1][5]

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) | Reference(s) |

| This compound | No data | No data | No data | -10.2 kcal/mol (Predicted) | No data | No data | No data | [1] |

| Ergocristinine | No data | No data | No data | -9.7 kcal/mol (Predicted) | No data | No data | No data | [1] |

| Dihydroergocryptine | Selective for 5-HT1 | No data | No data | Less selective | No data | No data | No data | [9] |

| Lisuride | No data | No data | No data | Preferential for 5-HT2 | No data | No data | No data | [9] |

Structure-Activity Relationship Insights for Serotonin Receptors:

-

The ergoline core mimics the structure of serotonin, leading to broad affinity across 5-HT receptor subtypes.

-

Substitutions on the ergoline ring and modifications of the peptide side chain can modulate selectivity between 5-HT1 and 5-HT2 receptor families.[9]

Adrenergic Receptor Subtypes

This compound exhibits a complex interaction with adrenergic receptors, acting as an antagonist at α1-adrenoceptors and an agonist at α2-adrenoceptors. This dual activity contributes to its effects on blood pressure and vascular tone.[5]

| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Reference(s) |

| This compound | No data | No data | No data | -10.3 kcal/mol (Predicted) | No data | No data | [1] |

| Ergocristinine | No data | No data | No data | -8.7 kcal/mol (Predicted) | No data | No data | [1] |

| α-Ergocryptine | 4.28 | 7.94 | 24 | 2.98 | No data | No data | [10] |

| Dihydroergocryptine | Potent | Potent | Potent | Potent | Potent | Potent | [11] |

Direct Ki values for this compound at adrenergic receptor subtypes are not widely published. The table includes predicted binding energies and data for structurally similar ergot alkaloids.

Structure-Activity Relationship Insights for Adrenergic Receptors:

-

The ergopeptine structure generally confers high affinity for both α1 and α2-adrenoceptors.[11]

-

Slight structural modifications can influence selectivity between α1 and α2 subtypes.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs for SAR studies typically involves the modification of the natural this compound scaffold or the total synthesis of the ergoline core followed by the attachment of a modified peptide moiety.

General Strategy for N-Alkylation of the Indole (B1671886) Nitrogen (N1 position):

-

Dissolve this compound in a suitable aprotic solvent (e.g., dimethylformamide).

-

Add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen.

-

Introduce the desired alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed to completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-alkylated this compound derivative using column chromatography.

General Strategy for Modification of the Peptide Moiety: Modification of the complex tripeptide side chain is challenging. A common approach involves the hydrolysis of the peptide moiety to yield lysergic acid, followed by the coupling of a synthetically modified peptide.

-

Hydrolysis: Treat this compound with a strong base (e.g., potassium hydroxide) in an alcoholic solvent to hydrolyze the amide bonds and yield lysergic acid.

-

Peptide Synthesis: Synthesize the desired tripeptide analog using standard solid-phase or solution-phase peptide synthesis techniques.

-

Coupling: Activate the carboxylic acid of lysergic acid using a coupling reagent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole) and react it with the synthesized peptide to form the new ergopeptine analog.

-

Purification: Purify the final product by chromatography.

Radioligand Binding Assays

Protocol for α1-Adrenergic Receptor Binding Assay ([³H]-Prazosin):

-

Membrane Preparation: Homogenize tissue rich in α1-adrenergic receptors (e.g., rat cerebral cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-prazosin (a selective α1-antagonist radioligand) at a concentration near its Kd, and varying concentrations of the test compound (this compound or its analogs).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol for 5-HT2A Receptor Binding Assay ([³H]-Ketanserin): This assay follows a similar procedure to the α1-adrenergic receptor binding assay, but with the following modifications:

-

Radioligand: [³H]-ketanserin, a selective 5-HT2A antagonist.

-

Non-specific binding control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., spiperone).

Functional Assays

cAMP Inhibition Assay for Dopamine D2 (Gi-coupled) Receptors:

-

Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).

-

Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with varying concentrations of the test compound (this compound or its analogs).

-

Stimulation: Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).

-

Data Analysis: Generate a dose-response curve and determine the EC50 or IC50 value for the test compound's effect on cAMP production.

Signaling Pathways

This compound's diverse pharmacological effects are a result of its interaction with multiple receptor-mediated signaling pathways. The following diagrams illustrate the key signaling cascades for its primary receptor targets.

Conclusion

The structure-activity relationship of this compound is complex, reflecting its interactions with multiple receptor systems. The ergoline core serves as a versatile scaffold for engaging dopamine, serotonin, and adrenergic receptors. The peptide moiety significantly influences the affinity and efficacy at these targets, and subtle modifications to this part of the molecule can lead to profound changes in the pharmacological profile. A comprehensive understanding of this compound's SAR is crucial for the design of more selective and potent therapeutic agents targeting these important receptor systems, while minimizing the off-target effects that contribute to the side effects of many ergot alkaloids. Further research is needed to generate a more complete quantitative dataset of binding affinities for a wider range of this compound analogs to refine our understanding of these intricate structure-activity relationships.

References

- 1. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergot alkaloids and central monoaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustained vascular contractile response induced by an R- and S-epimer of the ergot alkaloid this compound and attenuation by a noncompetitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of antiparkinsonian ergot derivatives to the dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkaloid binding and activation of D2 dopamine receptors in cell culture [pubmed.ncbi.nlm.nih.gov]

- 9. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Agonist versus antagonist binding to alpha-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Ergocristine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine, a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus, has garnered interest for its potential pharmacological activities. While historically known for its effects on the central nervous and cardiovascular systems, emerging research is beginning to shed light on its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Data Presentation: Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of this compound and its close derivative, Dihydrothis compound (DHECS), have been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |

| Dihydrothis compound (DHECS) | C4-2B | Prostate Cancer | >80 | [1] |

| Dihydrothis compound (DHECS) | C4-2B-TaxR (Docetaxel-Resistant) | Prostate Cancer | 11.25 | [1] |

| Dihydrothis compound (DHECS) | KB-V-1 (Vinblastine-Resistant) | HeLa Derivative | 17.19 | [1] |

| This compound | Human Primary Kidney Cells (RPTEC) | Non-Cancerous | Induces apoptosis at 1 | [2] |

Note: Data for this compound on a wide range of cancer cell lines with specific IC50 values is limited in the currently available literature. The data for Dihydrothis compound, a closely related derivative, is presented as a strong indicator of the potential cytotoxic mechanisms of this compound.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Studies, particularly with Dihydrothis compound, have demonstrated that the cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.

Apoptosis Induction

This compound has been shown to induce apoptosis in human primary kidney cells[2]. In chemoresistant prostate cancer cells, Dihydrothis compound (DHECS) treatment leads to a time-dependent increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis[1]. This process is associated with the suppression of critical survival proteins.

Cell Cycle Arrest

DHECS has been observed to induce cell cycle arrest at the G1/S checkpoint in chemoresistant prostate cancer cells[1]. This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.

Signaling Pathways of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound and its derivatives are orchestrated by the modulation of several key signaling pathways that regulate cell survival, proliferation, and death. Based on studies with Dihydrothis compound in prostate cancer cells, the following pathways are implicated.

p53/p21 and Rb/E2F Pathway in Cell Cycle Control

DHECS treatment has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21[1]. This upregulation leads to the inhibition of the E2F1 transcription factor and hypophosphorylation of the retinoblastoma protein (p-RB), ultimately causing a G1/S phase cell cycle arrest[1].

References

Ergocristine and its Role in Ergotism Pathophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergotism, a condition with a long and storied history, is caused by the ingestion of alkaloids produced by fungi of the Claviceps genus. Among these, ergocristine stands out as a significant contributor to the pathophysiology of the disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, with a focus on its interactions with adrenergic, dopaminergic, and serotonergic receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and Ergotism

Ergotism manifests in two primary forms: gangrenous and convulsive. The gangrenous form is characterized by intense vasoconstriction, leading to ischemia and necrosis of peripheral tissues, while the convulsive form presents with neurological symptoms, including seizures and hallucinations.[1] this compound, a peptide ergot alkaloid, is a major causative agent of the vasoconstrictive effects observed in gangrenous ergotism.[1] Its complex pharmacology stems from its structural similarity to endogenous neurotransmitters, allowing it to interact with a variety of receptor systems with high affinity.[2]

Molecular Mechanism of Action

This compound's physiological effects are a direct result of its interactions with multiple G-protein coupled receptors (GPCRs), where it can act as an agonist, partial agonist, or antagonist. This multifaceted receptor profile underlies the complex and often contradictory symptoms of ergotism.

Adrenergic Receptor Interactions

This compound exhibits a pronounced effect on the adrenergic system, which is central to its vasoconstrictive properties.

-

α1-Adrenergic Receptors: this compound acts as a competitive antagonist at postsynaptic α1-adrenoceptors.[3][4] This antagonism, however, is overshadowed by its potent agonism at other receptors that mediate vasoconstriction.

-

α2-Adrenergic Receptors: The primary mechanism for this compound-induced vasoconstriction is its agonist activity at α2-adrenoceptors.[3][4] This leads to the contraction of vascular smooth muscle.

Dopaminergic Receptor Interactions

This compound also interacts with dopaminergic receptors, contributing to both the systemic and neurological effects of ergotism. It has been shown to have a high affinity for D2-like dopamine (B1211576) receptors.[5][6] Studies have demonstrated that this compound can stimulate the release of dopamine from striatal synaptosomes.[7]

Serotonergic Receptor Interactions

The structural resemblance of the ergoline (B1233604) ring to serotonin (B10506) results in significant interactions with serotonergic (5-HT) receptors. This compound binds to various 5-HT receptor subtypes, including the 5-HT2A receptor, which is known to mediate vasoconstriction.[2][8]

Quantitative Data on this compound-Receptor Interactions

The following tables summarize the available quantitative data on the binding and functional activity of this compound and related compounds at key receptors.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| pA2 | α1-Adrenoceptor | 7.85 | Rat vas deferens | [3][4] |

Table 1: Antagonist Potency of this compound

| Receptor Subtype | Ligand | Binding Energy (kcal/mol) - AutoDock Vina | Binding Energy (kcal/mol) - DockThor | Reference |

| 5-HT2A | This compound | -10.2 | - | [2][9] |

| Ergocristinine (B1242015) | -9.7 | -11.0 | [2][9] | |

| α2A-Adrenergic | This compound | -10.3 | - | [2][9] |

| Ergocristinine | -8.7 | -11.4 | [2][9] |

Table 2: In Silico Binding Affinities of this compound and its Epimer

| Compound | EC50 for Dopamine Release | Species/Tissue | Reference |

| This compound | ~30 µM | Rat striatal synaptosomes | [7] |

Table 3: Functional Activity of this compound on Dopamine Release

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Vasoconstriction Assay (Isolated Tissue Bath)

This protocol is used to assess the direct contractile effects of this compound on vascular smooth muscle.

4.1.1. Tissue Preparation:

-

Obtain fresh arterial tissue (e.g., bovine metatarsal artery, rat thoracic aorta) and immediately place it in cold, oxygenated Krebs-Henseleit buffer.

-

Carefully dissect the artery, removing adherent connective and adipose tissue.

-

Cut the artery into rings of approximately 2-4 mm in width.

4.1.2. Experimental Setup:

-

Mount the arterial rings in an isolated tissue bath system containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.

-

Assess tissue viability by inducing a contraction with a high-potassium solution (e.g., KCl).

4.1.3. Data Acquisition:

-

After a washout period, add cumulative concentrations of this compound to the tissue bath.

-

Record the changes in isometric tension using a data acquisition system.

-

Construct concentration-response curves to determine parameters such as EC50 and maximum contraction.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for specific receptor subtypes.

4.2.1. Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

4.2.2. Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known competing ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

4.2.3. Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, trapping the receptor-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Pithed Rats

This in vivo model assesses the effect of this compound on blood pressure in the absence of central nervous system reflexes.

4.3.1. Animal Preparation:

-

Anesthetize a rat and perform a tracheostomy to facilitate artificial respiration.

-

Insert a steel rod through the orbit and foramen magnum (B12768669) to destroy the brain and spinal cord (pithing).

-

Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

4.3.2. Experimental Procedure:

-

Connect the arterial cannula to a pressure transducer to record blood pressure.

-

Administer this compound intravenously.

-

Record the changes in blood pressure in response to this compound administration.

-

The effects of specific antagonists can be evaluated by administering them prior to this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the experimental protocols.

Caption: this compound-induced α2-adrenergic receptor signaling pathway leading to vasoconstriction.

Caption: this compound's interaction with the Dopamine D2 receptor and its effect on dopamine release.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reprocell.com [reprocell.com]

- 5. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Investigation of the relationship between ergocristinine and vascular receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Ergot Alkaloids: A Technical Guide to the Discovery and Isolation of Ergocristine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and isolation of ergocristine, a pivotal ergot alkaloid, from the ergot fungus (Claviceps purpurea). We will delve into the historical context of its discovery, present detailed experimental protocols reconstructed from foundational research, and offer quantitative data and visual representations of the key processes involved. This document is designed to serve as a comprehensive resource for professionals in pharmaceutical research and development, offering insights into the foundational techniques of natural product chemistry that paved the way for modern drug discovery.

Historical Context: The Unraveling of "Ergotoxine"

The early 20th century marked a significant era in the study of ergot alkaloids. While crude extracts of ergot had been used for centuries in obstetrics, their chemical constituents remained largely a mystery. In 1918, Arthur Stoll at Sandoz laboratories made a groundbreaking achievement by isolating the first chemically pure ergot alkaloid, ergotamine.[1][2] This success laid the groundwork for further investigations into the complex chemistry of ergot.

For years, a substance known as "ergotoxine" was believed to be a single active principle of ergot.[2][3] However, in 1937, Arthur Stoll and Ernst Burckhardt successfully isolated a new crystalline alkaloid from Portuguese ergot, which they named This compound . This was a crucial first step in dismantling the "ergotoxine" complex. The definitive proof came in 1943 when Stoll and Albert Hofmann demonstrated that ergotoxine (B1231518) was, in fact, a mixture of three distinct alkaloids: this compound, ergocryptine, and ergocornine.[2] This discovery was a landmark in alkaloid chemistry, highlighting the importance of rigorous purification and characterization techniques.

Quantitative Data

The following tables summarize the key quantitative data associated with the early discovery and characterization of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₉N₅O₅ | [CymitQuimica] |

| Molar Mass | 609.73 g/mol | [CymitQuimica] |

| Melting Point | ~155-175 °C (decomposes) | [BenchChem] |

| Specific Optical Rotation [α]D²⁰ | -183° (c=0.4 in chloroform) | [BenchChem] |

| Appearance | Orthorhombic crystals from benzene (B151609) | [PubChem] |

| Solubility | Insoluble in water; slightly soluble in ethanol (B145695) and acetone (B3395972) | [BenchChem, PubChem] |

Table 2: Composition of Ergotoxine

| Component | Approximate Percentage |

| This compound | 33.3% |

| Ergocryptine | 33.3% |

| Ergocornine | 33.3% |

Note: The exact composition of ergotoxine could vary depending on the source of the ergot.

Table 3: Typical Yields of Ergot Alkaloids

| Parameter | Value | Reference |

| Total alkaloid content in ergot sclerotia | 0.15% - 0.5% | [Ergot and Its Alkaloids - PMC - NIH] |

| Recovery of ergot alkaloids using modern solid-phase extraction | 79.1% - 95.9% | [PubMed] |

Note: Specific yields for the initial isolation of this compound by Stoll and Burckhardt are not well-documented in readily available literature.

Experimental Protocols

The following are reconstructed experimental protocols based on the general methods of alkaloid extraction and purification employed during the early to mid-20th century, reflecting the likely procedures used by Stoll and his colleagues.

Extraction of Total Alkaloids from Ergot Sclerotia

Objective: To extract a crude mixture of ergot alkaloids from the sclerotia of Claviceps purpurea.

Methodology:

-

Grinding: Dried ergot sclerotia are finely ground to a powder to increase the surface area for solvent extraction.

-

Defatting: The powdered sclerotia are first defatted by extraction with a non-polar solvent such as petroleum ether. This step removes oils and fats that can interfere with subsequent extraction and purification.

-

Acidic Extraction: The defatted powder is then extracted with an acidic aqueous-organic solvent mixture. A common choice during that era was a mixture of tartaric acid in aqueous acetone or ethanol. The acidic conditions convert the basic alkaloids into their water-soluble salts, facilitating their extraction into the aqueous phase.

-

Concentration: The acidic extract is concentrated under reduced pressure to remove the organic solvent.

-

Basification and Extraction: The concentrated aqueous extract is then made alkaline with a base, such as sodium carbonate or ammonia, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form, which are soluble in organic solvents. The alkaline solution is then repeatedly extracted with an immiscible organic solvent like diethyl ether or chloroform.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness under reduced pressure to yield a crude alkaloid mixture.

Isolation of this compound by Fractional Crystallization

Objective: To isolate crystalline this compound from the crude alkaloid mixture or from the "ergotoxine" complex.

Methodology:

-

Dissolution: The crude alkaloid mixture (or the "ergotoxine" fraction) is dissolved in a minimal amount of a suitable solvent system, such as a mixture of methanol, ethanol, or acetone with a non-polar solvent like benzene or ether.

-

Fractional Crystallization: The separation of the individual alkaloids in the ergotoxine group relies on their differential solubility. By carefully adjusting the solvent composition and temperature, the alkaloids can be selectively crystallized.

-

The solution is slowly cooled or the solvent is allowed to evaporate slowly.

-

The different alkaloids will crystallize at different rates and under slightly different conditions. This compound, for instance, was reported to form orthorhombic crystals from benzene.

-

The crystals are collected by filtration at each stage.

-

-

Recrystallization: The collected crystals of this compound are then recrystallized one or more times from a suitable solvent to achieve high purity. The purity would have been assessed by measuring its melting point and specific optical rotation.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the biosynthetic pathway of ergot alkaloids.

References

The Biological Activity of Ergocristine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocristine, a prominent member of the ergot alkaloid family, has a complex pharmacological profile primarily characterized by its interactions with adrenergic, dopaminergic, and serotonergic receptors. Its biological effects are not limited to the parent compound; the metabolic transformation of this compound gives rise to various metabolites that may possess their own distinct or overlapping biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Metabolism of this compound

The metabolism of this compound is extensive and primarily occurs in the liver. The main metabolic pathways involve hydroxylation and the formation of dihydro-diol metabolites. One of the key metabolites of the related compound dihydrothis compound (B93913) is 8'-hydroxy-dihydrothis compound. While several hydroxylated metabolites of ergot alkaloids have been identified, their specific biological activities and receptor binding potentials are not yet fully elucidated, though some studies suggest they may retain biochemical activity.

Data Presentation: Quantitative Analysis of Receptor Interactions

The following tables summarize the available quantitative data on the interaction of this compound and its known derivatives with key neurotransmitter receptors.

Table 1: Adrenergic Receptor Binding and Functional Data

| Compound | Receptor Subtype | Assay Type | Species | Tissue/System | Parameter | Value | Reference(s) |

| This compound | α1-adrenoceptor | Functional Assay (Antagonism) | Rat | Vas Deferens | pA2 | 7.85 | [1] |

| This compound | α2A-adrenergic | In Silico Docking | - | - | Binding Energy (kcal/mol) | -10.3 | [2] |

| Ergocristinine (B1242015) | α2A-adrenergic | In Silico Docking | - | - | Binding Energy (kcal/mol) | -8.7 to -11.4 | [2] |

| Dihydrothis compound | α-adrenoceptor (postsynaptic) | Functional Assay (Antagonism) | Rat | Vas Deferens | pA2 (vs Noradrenaline) | 7.78 | [3] |

| Dihydrothis compound | α-adrenoceptor (postsynaptic) | Functional Assay (Antagonism) | Rat | Vas Deferens | pA2 (vs Phenylephrine) | 7.76 | [3] |

| Dihydrothis compound | α-adrenoceptor (presynaptic) | Functional Assay (Partial Agonism) | Rat | Vas Deferens | pD2 | 5.70 | [3] |

Table 2: Dopaminergic Receptor Interaction and Functional Data

| Compound | Receptor Subtype | Assay Type | Species | Tissue/System | Parameter | Value | Reference(s) |

| This compound | - | Dopamine (B1211576) Release Assay | Rat | Striatal Synaptosomes | EC50 | ~30 µM | [4] |

| Dihydrothis compound | D1 and D2 | Functional Assay | Rat | Striatum | Activity | Antagonist | [5] |

Table 3: Serotonergic Receptor Binding Data

| Compound | Receptor Subtype | Assay Type | Species | Tissue/System | Parameter | Value | Reference(s) |

| This compound | 5-HT2A | In Silico Docking | - | - | Binding Energy (kcal/mol) | -10.2 | [2] |

| Ergocristinine | 5-HT2A | In Silico Docking | - | - | Binding Energy (kcal/mol) | -9.7 to -11.0 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its metabolites.

Protocol 1: In Vitro Metabolism of this compound using Liver S9 Fraction

Objective: To identify the metabolites of this compound produced by phase I and phase II metabolic enzymes.

Materials:

-

This compound

-

Pooled human or rat liver S9 fraction

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA) for phase II metabolism

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the liver S9 fraction, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the this compound stock solution to the mixture. For phase II metabolism studies, also add UDPGA.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the proteins.

-

Analyze the supernatant for the presence of this compound and its metabolites using a validated LC-MS/MS method.

Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of this compound or its metabolites for a specific receptor (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the target receptor (e.g., human 5-HT2A)

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

-

This compound or its metabolite as the competing ligand

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Prepare serial dilutions of the competing ligand (this compound or metabolite).

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the competing ligand at various concentrations, or the non-specific binding control.

-

Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: Rat Vas Deferens Functional Assay for Adrenergic Activity

Objective: To characterize the agonist or antagonist activity of this compound and its metabolites at α-adrenergic receptors.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Noradrenaline (agonist)

-

Phenylephrine (B352888) (α1-agonist)

-

This compound or its metabolite

-

Organ bath with an isometric force transducer

Procedure:

-

Isolate the vas deferens from a male Wistar rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Allow the tissue to equilibrate under a resting tension of approximately 1g.

-

For antagonist activity at α1-adrenoceptors:

-

Obtain a cumulative concentration-response curve for an α1-agonist like phenylephrine.

-

Wash the tissue and incubate with a known concentration of the test compound (this compound or metabolite) for a specified period.

-

Obtain a second concentration-response curve for phenylephrine in the presence of the test compound.

-

A rightward shift in the concentration-response curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from the dose ratios.

-

-

For agonist activity at α2-adrenoceptors (presynaptic):

-

Electrically stimulate the tissue to induce twitch contractions, which are modulated by presynaptic α2-adrenoceptors.

-

Add cumulative concentrations of the test compound and observe its effect on the twitch response. A reduction in the twitch response suggests α2-adrenoceptor agonist activity.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of this compound and its metabolites are mediated through their interaction with G-protein coupled receptors (GPCRs). The primary signaling cascades initiated by the relevant receptors are depicted below.

Caption: Gq-coupled signaling pathway for α1-adrenergic and 5-HT2A receptors.